3-cyclobutyl-1,2,4-oxadiazol-5-amine
Description
Properties
IUPAC Name |
3-cyclobutyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNWTLDCCLULCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Amidoximes, such as cyclobutylamidoxime, react with nitriles (e.g., cyclobutanecarbonitrile) under basic or acidic conditions. In a representative procedure, cyclobutylamidoxime (1.2 equiv) and cyclobutanecarbonitrile (1.0 equiv) are heated in anhydrous toluene at 110–120°C for 12–24 hours, yielding the target compound in 65–78% isolated yield after column chromatography. The reaction proceeds via a two-step mechanism:
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Nucleophilic addition : The amidoxime oxygen attacks the nitrile carbon, forming an intermediate imidate.
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Cyclodehydration : Elimination of water generates the oxadiazole ring, stabilized by aromatic conjugation.
Catalytic Enhancements
The use of catalytic bases, such as 2,4,6-collidine (8–15 mol%), significantly improves reaction efficiency by deprotonating the amidoxime and accelerating nucleophilic attack. In one study, collidine (8 mol%) reduced reaction time to 6 hours while increasing yield to 82%. However, excessive collidine (>15 mol%) promotes dimerization side products, necessitating careful stoichiometric control.
Oxidative Ring-Closure of Thiourea Derivatives
An alternative route involves the oxidative cyclization of thiourea precursors. This method is particularly useful for introducing electron-withdrawing substituents to the oxadiazole ring.
Synthesis of Thiourea Intermediates
Cyclobutyl thioureas are prepared by reacting cyclobutylamine with thiophosgene, followed by treatment with ammonium hydroxide. The resulting thiourea derivative is then oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media. For example, oxidation with 30% H₂O₂ in trifluoroacetic acid (TFA) at 0–5°C produces 3-cyclobutyl-1,2,4-oxadiazol-5-amine in 58% yield, with minimal over-oxidation byproducts.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance oxidative cyclization rates. A protocol combining DMSO and H₂O₂ at 25°C achieved 70% yield within 4 hours, compared to 48% yield in acetonitrile under identical conditions. Elevated temperatures (>40°C) degrade the oxadiazole ring, underscoring the need for strict thermal control.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating, reducing reaction times from hours to minutes.
Protocol and Yield Enhancement
A mixture of cyclobutylamidoxime and cyclobutanecarbonitrile in 1,2-dichloroethane is irradiated at 150°C for 15 minutes under microwave conditions (300 W), yielding 3-cyclobutyl-1,2,4-oxadiazol-5-amine in 85% purity. Post-reaction purification via recrystallization from ethanol increases purity to >98%. This method minimizes thermal decomposition, a common issue in prolonged conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–82 | 95–99 | 6–24 h | High |
| Oxidative Cyclization | 58–70 | 90–95 | 4–8 h | Moderate |
| Microwave-Assisted | 85 | 98 | 0.25 h | Low |
Key Observations :
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Cyclocondensation provides the highest yields and scalability, making it preferred for industrial applications.
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Oxidative methods, while slower, avoid nitrile handling hazards.
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Microwave synthesis excels in speed but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexanes, 3:7) effectively separates the target compound from dimeric byproducts (e.g., bis-oxadiazoles). Preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >99% purity for pharmacological studies.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, cyclobutyl CH₂), 3.45 (quin, J = 8.4 Hz, 1H, cyclobutyl CH), 5.20 (s, 2H, NH₂).
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HRMS : m/z calcd. for C₆H₁₀N₃O [M+H]⁺: 140.0821; found: 140.0819.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization and over-oxidation are primary side reactions. Strategies include:
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-1,2,4-oxadiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and sodium hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
3-Cyclobutyl-1,2,4-oxadiazol-5-amine serves as a crucial building block in organic synthesis. It facilitates the creation of more complex heterocyclic compounds through various reactions:
- Oxidation : The compound can be oxidized to yield different oxadiazole derivatives.
- Reduction : Reduction reactions can lead to the formation of modified amine derivatives.
- Substitution : Nucleophilic substitutions are common, allowing for the introduction of various functional groups.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Varies (often acidic) |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Sodium azide, sodium hydride | Typically basic conditions |
These reactions produce valuable intermediates for further chemical exploration and application.
Biological Applications
Potential Biological Activities
Research indicates that 3-cyclobutyl-1,2,4-oxadiazol-5-amine has promising biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Medicinal Applications
Therapeutic Agent Development
Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases. Its unique structural features allow it to modulate biological pathways effectively. Notable areas of investigation include:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines.
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases.
Industrial Applications
3-Cyclobutyl-1,2,4-oxadiazol-5-amine is also utilized in industrial applications:
- Material Science : It plays a role in developing new materials such as polymers and dyes.
- Catalysis : The compound's ability to form stable complexes with metal ions makes it relevant in catalytic processes.
Case Studies
-
Anticancer Research :
- A study demonstrated that derivatives of 3-cyclobutyl-1,2,4-oxadiazol-5-amine could inhibit cancer cell proliferation by interfering with cell cycle progression. This highlights its potential as a lead compound in anticancer drug development.
-
Antimicrobial Activity :
- Research indicated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests its potential application in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role .
Comparison with Similar Compounds
Physicochemical Properties
The following table summarizes key physicochemical parameters of 1,2,4-oxadiazol-5-amine derivatives:
Key Observations :
- Substituent Effects on Melting Points: Nitro-substituted derivatives (Ox2, Ox3) exhibit higher melting points (131–203°C) compared to non-nitrated analogs (Ox: 125–127°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Cycloalkyl vs. Aromatic Groups : Cyclohexyl-substituted compounds (Ox, Ox2, Ox3) have higher molecular weights and melting points than cyclopropyl or phenyl analogs, reflecting increased steric bulk and hydrophobicity .
- Synthetic Yields : Yields for cyclohexyl derivatives range from 79–93%, indicating efficient synthetic protocols for bulky substituents .
Anticancer Potential
Schiff bases fused with 1,2,4-oxadiazole, such as 3-phenyl-N-[(E)-chlorophenyl)methylidene]-1,2,4-oxadiazol-5-amine, demonstrated superior potency against Ca9-22 oral cancer cells (CC₅₀ = 79.0 µM) compared to 5-fluorouracil (CC₅₀ = 214.3 µM) . The electron-withdrawing nitro or chloro groups may enhance target binding, suggesting that 3-cyclobutyl derivatives could be optimized for similar activity by tuning substituent electronics.
Diuretic Activity
Replacement of an acylguanidine moiety with a 1,2,4-oxadiazol-3-amine unit in CGS 4270 (3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine) resulted in diuretic effects comparable to amiloride in animal models . The cyclobutyl group’s compact size and conformational rigidity could improve metabolic stability relative to larger cycloalkyl substituents.
Energetic Materials
Cyclobutyl’s strain energy might influence stability in such applications, though further studies are needed.
Biological Activity
3-Cyclobutyl-1,2,4-oxadiazol-5-amine is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of 3-cyclobutyl-1,2,4-oxadiazol-5-amine, including research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of 3-cyclobutyl-1,2,4-oxadiazol-5-amine is CHNO. Its structural features allow it to interact with various biological targets, contributing to its pharmacological potential. The oxadiazole ring is a significant pharmacophore that enhances the compound's ability to exhibit biological activity.
Antimicrobial Activity
Research has shown that 3-cyclobutyl-1,2,4-oxadiazol-5-amine possesses notable antimicrobial properties. Studies involving disk diffusion and microdilution methods have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Anticancer Activity
In vitro studies have indicated that 3-cyclobutyl-1,2,4-oxadiazol-5-amine exhibits anticancer activity against several cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The IC50 values suggest moderate cytotoxic effects on these cancer cell lines, indicating that further development could enhance its efficacy in cancer therapy .
The mechanism by which 3-cyclobutyl-1,2,4-oxadiazol-5-amine exerts its biological effects involves interaction with specific molecular targets. For example:
- Antimicrobial Mechanism: The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymatic functions.
- Anticancer Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to 3-cyclobutyl-1,2,4-oxadiazol-5-amine:
- Study on Antibacterial Activity : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against resistant strains of bacteria. The results showed that modifications to the cyclobutyl group enhanced activity against Gram-positive bacteria .
- Evaluation of Anticancer Properties : Another research project focused on synthesizing oxadiazole derivatives and assessing their anticancer effects on various human cancer cell lines. The findings revealed that certain substitutions on the oxadiazole ring significantly improved cytotoxicity .
Q & A
Q. What are the established synthetic routes for 3-cyclobutyl-1,2,4-oxadiazol-5-amine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives or cyclocondensation of precursors. Key steps include:
- Cyclization : Reacting cyclobutylcarbonyl chloride with amidoximes under reflux in solvents like DMF or DMSO.
- Temperature control : Maintaining 80–100°C to prevent side reactions .
- Catalysts : Using triethylamine or DMAP to accelerate ring closure . Yield optimization requires precise stoichiometry, inert atmospheres, and post-synthesis purification via column chromatography .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing 3-cyclobutyl-1,2,4-oxadiazol-5-amine?
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring (e.g., C signals at 165–170 ppm for C=N) and cyclobutyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 180.1 [M+H]) .
- Infrared (IR) Spectroscopy : Peaks at 1620–1680 cm confirm C=N and C-O bonds .
Q. What biological activities are commonly associated with 1,2,4-oxadiazole derivatives like 3-cyclobutyl-1,2,4-oxadiazol-5-amine?
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding .
- Anticancer Potential : Induction of apoptosis in cancer cell lines (e.g., Ca9-22) by disrupting mitochondrial membrane potential .
- Enzyme Inhibition : Interaction with kinase or protease active sites due to the oxadiazole ring’s electron-deficient nature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 3-cyclobutyl-1,2,4-oxadiazol-5-amine?
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type specificity .
- Metabolic Stability Tests : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation .
- Structural Analog Comparison : Test derivatives (e.g., 3-phenyl or 3-fluorophenyl analogs) to isolate the role of the cyclobutyl group .
Q. What computational strategies are effective for predicting the binding modes of 3-cyclobutyl-1,2,4-oxadiazol-5-amine with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on the oxadiazole ring’s hydrogen bond acceptance .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Solvent Screening : Test alternative solvents (e.g., acetonitrile vs. DMF) to balance solubility and reaction rate .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side products .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies mitigate challenges in crystallizing 3-cyclobutyl-1,2,4-oxadiazol-5-amine for X-ray diffraction studies?
- Co-Crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .
- Temperature Gradients : Slowly cool saturated solutions from 60°C to 4°C to promote crystal growth .
- Vapor Diffusion : Use ethanol/water systems in hanging-drop setups to induce nucleation .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic properties?
- In Vitro ADME : Assess permeability (Caco-2 cells), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes) .
- In Vivo Studies : Administer 10 mg/kg doses in rodent models and measure plasma concentration via LC-MS/MS over 24 hours .
Q. What experimental controls are essential when testing the compound’s antimicrobial efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
